N-{2-[(3-methylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methylbutanoylamino)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)9-15(20)17-7-8-18-16(21)14-10-12-5-3-4-6-13(12)19-14/h3-6,10-11,19H,7-9H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIYYAJUUNNCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the reaction of 1H-indole-2-carboxylic acid with 2-aminoethyl-3-methylbutanoate under specific conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group, allowing it to form an amide bond with the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Antiviral Properties
Research has indicated that indole derivatives, including N-{2-[(3-methylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide, exhibit antiviral activities against various pathogens. A notable study highlighted the compound's effectiveness as an inhibitor of neurotropic alphaviruses, which are known to cause severe neurological diseases. The structure-activity relationship (SAR) studies demonstrated that modifications to the indole core can enhance antiviral efficacy, making this compound a candidate for further development in antiviral therapies .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The carboxamide moiety in this compound contributes to its ability to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. Various studies have shown that such compounds can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex indole derivatives through various synthetic routes, including one-pot reactions and multi-step syntheses. Its ability to undergo transformations such as alkylation and acylation makes it valuable for developing new compounds with tailored biological activities .
Methodological Advancements
The compound has been incorporated into innovative synthetic methodologies aimed at improving yield and efficiency in the synthesis of indole-based compounds. For instance, researchers have developed efficient one-pot synthesis methods that utilize this compound as a precursor for generating a variety of functionalized indoles .
Case Studies
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Key Observations :
- The target compound lacks indole ring substitutions, unlike analogs such as 12f or 29, which feature chloro and hexyl groups to enhance lipophilicity and metabolic stability .
- The 3-methylbutanoyl side chain introduces a branched aliphatic group, contrasting with aromatic (e.g., phenethyl) or functionalized (e.g., diazirine) side chains in other derivatives. This may reduce π-π stacking interactions but improve solubility in nonpolar environments .
Key Observations :
- Lower yields (e.g., 25% for 12f) are attributed to steric hindrance from bulky side chains, whereas optimized protocols (e.g., 56% for 29) use activating agents like HATU .
- The target compound’s synthesis would likely follow analogous procedures, with yield dependent on the reactivity of the 3-methylbutanoyl-ethylamine side chain.
Key Observations :
- The 3-methylbutanoyl group may reduce CNS penetration compared to aromatic side chains but could enhance selectivity for peripheral targets .
- Photoactivatable analogs like 29 demonstrate the versatility of indole-2-carboxamides in chemical biology .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Key Observations :
- Bulky hydrophobic groups (e.g., hexyl in 12f) increase LogP, reducing aqueous solubility. The target compound’s branched aliphatic chain may offer a balance between lipophilicity and solubility .
Biological Activity
N-{2-[(3-methylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Synthesis
The compound features an indole core, which is known for its diverse biological activities. The synthesis typically involves the coupling of 1H-indole-2-carboxylic acid derivatives with amine functionalities, such as 3-methylbutanoyl, under controlled conditions to yield the desired amide product. Various synthetic routes have been explored, often utilizing techniques like NMR and mass spectrometry for structural confirmation .
The biological activity of this compound has been linked to several mechanisms:
- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown GI50 values in the nanomolar range against cancer cells, indicating potent growth inhibition .
- CB1 Receptor Modulation : Research has demonstrated that indole-2-carboxamide derivatives can act as allosteric modulators of the CB1 receptor, which is implicated in numerous physiological processes including pain modulation and appetite regulation .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:
Case Study 1: Anticancer Efficacy
In a study evaluating the antiproliferative effects of various indole derivatives, this compound was found to inhibit cell proliferation in multiple cancer types. The compound demonstrated a GI50 value of 37 nM against four tested cancer cell lines, indicating its potential as an anticancer agent. This activity was attributed to its ability to interfere with cell cycle progression and induce apoptosis .
Case Study 2: Modulation of Cannabinoid Receptors
Another investigation focused on the modulation of cannabinoid receptors by indole-based compounds. The study revealed that certain derivatives could enhance or inhibit receptor activity, suggesting a role in managing conditions like chronic pain and obesity. The mechanism involves altering receptor conformation rather than direct agonism or antagonism .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{2-[(3-methylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between indole-2-carboxylic acid derivatives and functionalized amines. For example, a general protocol involves activating the carboxylic acid with coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF, followed by reaction with amines (e.g., 2-[(3-methylbutanoyl)amino]ethylamine). Purification is typically achieved via Combiflash chromatography (10–30% ethyl acetate/hexane) or recrystallization . Yield optimization (e.g., 37–69%) depends on stoichiometry, temperature (room temperature to 150°C), and solvent choice (DMF or ethanol). Competing side reactions, such as over-acylation, must be minimized by controlling reaction time and base equivalents (e.g., N,N-diisopropylethylamine) .
Q. How is structural confirmation performed for this compound, and what spectroscopic data are critical?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole core, amide linkage, and substituent regiochemistry. Key signals include:
- ¹H NMR : A singlet (~δ 11.5 ppm) for the indole NH proton, a triplet (δ ~3.4 ppm) for the ethylamino group, and a multiplet (δ ~2.1–2.4 ppm) for the 3-methylbutanoyl methyl groups .
- ¹³C NMR : A carbonyl signal at ~δ 165 ppm for the carboxamide and ~δ 175 ppm for the 3-methylbutanoyl carbonyl .
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ with <2 ppm error), while IR spectroscopy validates amide C=O stretches (~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Standard assays include:
- Binding assays : Radioligand displacement studies (e.g., for GPCR targets like dopamine or serotonin receptors) using membrane preparations from transfected HEK293 cells .
- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., for kinases or hydrolases) with IC₅₀ determination via dose-response curves .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HepG2 or HEK293) to assess baseline toxicity .
Advanced Research Questions
Q. How can contradictory data in receptor binding studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, Mg²+ concentration) or receptor dimerization states. For example, bitopic ligands (e.g., SB269652 analogs) may exhibit negative allosteric modulation in dimeric receptor configurations but agonism in monomeric forms. Resolve conflicts by:
- Orthosteric vs. allosteric site mapping : Use site-directed mutagenesis (e.g., D2R-Tyr³⁸⁹Ala) to identify binding pockets .
- Dimerization studies : Employ FRET or BRET to confirm receptor oligomerization states in cellular models .
Q. What strategies improve metabolic stability and bioavailability in preclinical studies?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., Cl at C5 of the indole) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., amides) as esters or carbamates to enhance intestinal absorption .
- In vitro ADME : Use liver microsomes or hepatocytes to measure intrinsic clearance and identify metabolic hotspots .
Q. How can photoactivatable derivatives (e.g., diazirine-functionalized analogs) be leveraged for target identification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
